5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996693
InChI: InChI=1S/C7H8N2O3/c1-2-4-5(7(11)12)8-3-9-6(4)10/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15996693

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid -

Specification

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 5-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3/c1-2-4-5(7(11)12)8-3-9-6(4)10/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
Standard InChI Key JTULPICQOWOTGP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=CNC1=O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrimidine ring with a 6-oxo group at position 6 and a 4-carboxylic acid moiety. The ethyl substituent at position 5 enhances steric and electronic modulation, influencing reactivity and solubility. Key structural elements include:

  • Dihydropyrimidine core: Partially saturated ring system with alternating single and double bonds.

  • Oxo and carboxylic acid groups: Provide sites for nucleophilic substitution, hydrogen bonding, and metal coordination .

  • Ethyl side chain: Contributes to lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3
Molecular Weight168.15 g/mol
IUPAC Name5-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Canonical SMILESCCC1=C(N=CNC1=O)C(=O)O
PubChem CID136313124

Synthesis and Preparation

Synthetic Pathways

While exact reaction conditions remain proprietary, synthesis typically involves multi-step strategies:

  • Cyclization: Formation of the pyrimidine core via condensation of urea derivatives with appropriate carbonyl compounds.

  • Functionalization: Introduction of the ethyl group at position 5 and the 4-carboxylic acid moiety through alkylation or carboxylation reactions.

  • Oxidation/Reduction: Control of the 6-oxo group to achieve the desired dihydropyrimidine configuration .

Table 2: Hypothetical Synthesis Stages

StageReagents/ConditionsPurpose
Core FormationUrea, β-ketoester, acid catalystPyrimidine ring assembly
Ethyl Group IntroductionEthyl halide, nucleophilic substitutionPosition 5 alkylation
Carboxylic Acid InstallationOxidation of methyl ester4-Carboxylic acid generation

Applications in Chemical and Pharmaceutical Research

Pharmaceutical Development

The compound serves as a scaffold for drug discovery due to its:

  • Metal-Chelating Capacity: The 6-oxo and 4-carboxylic acid groups enable coordination with magnesium or calcium ions, a property exploited in antiviral agents like raltegravir .

  • Reactivity in Nucleophilic Substitutions: Facilitates derivatization to generate analogs with enhanced bioactivity. For example, esterification or amidation at the carboxylic acid moiety modulates permeability and potency .

Table 3: Analogues and Biological Targets

Derivative TypeExample ModificationTarget Application
Carboxamide4-Carboxamide substitutionHIV-1 integrase inhibition
Methyl EsterEsterification at position 4Improved solubility
Halogenated DerivativesFluorine substitutionEnhanced metabolic stability

Agrochemical Formulations

The compound’s structural similarity to pyrimidine-based herbicides suggests utility in:

  • Enzyme Inhibition: Targeting ATP-binding proteins or redox enzymes in pests.

  • Synergistic Combinations: Co-formulation with other herbicides to overcome resistance .

Research Findings and Unmet Challenges

Pharmacodynamic Insights

While direct pharmacological data on 5-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is scarce, related analogues provide clues:

  • Metal Ion Chelation: Acid derivatives show stronger magnesium binding than esters, critical for inhibiting metalloenzymes like HIV-1 integrase .

  • Structural Rigidity: The dihydropyrimidine core restricts conformational flexibility, enhancing target specificity .

Table 4: Comparative Activity of Dihydropyrimidine Derivatives

DerivativeTarget Enzyme/PathwayActivity (IC₅₀)
5-Hydroxy-6-oxo-carboxamideHIV-1 integrase strand transfer0.1–1.0 μM
6-Oxo-carboxylic acidHCMV pUL89-C endonuclease0.54–3.8 μM
Ethyl 6-oxo-carboxylateAgricultural enzymesModerate herbicidal efficacy

Limitations and Future Directions

  • Toxicity Concerns: Limited cytotoxicity data necessitate in vitro and in vivo safety profiling.

  • Prodrug Potential: Ester derivatives (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate) may serve as prodrugs, releasing the active acid metabolite .

  • Synthetic Optimization: Development of high-yield, scalable routes is critical for commercial viability.

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